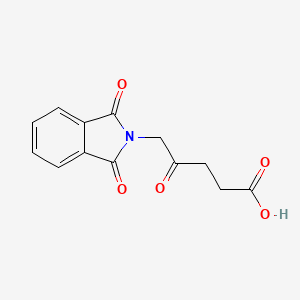

3,3-diethyl-2,3-dihydro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,3-diethyl-2,3-dihydro-1H-indole” is a heterocyclic compound . It is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “3,3-diethyl-2,3-dihydro-1H-indole” is derived from the indole structure, which consists of a benzene ring fused to a pyrrole ring . The 3D structure of the molecule can be viewed using specific software .

Chemical Reactions Analysis

Indole derivatives, including “3,3-diethyl-2,3-dihydro-1H-indole”, can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization . They can also be involved in one-pot, multistep regimens that provide efficiency in terms of time, cost, yield, labor, energy, and consumables .

Applications De Recherche Scientifique

Indole Synthesis A Review and Proposed Classification

The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, focusing on the various strategies and methods developed over time. It discusses the historical and recent contributions to the field, highlighting the strategic approaches and name reactions associated with indole synthesis, providing valuable insights into the chemical properties and synthesis methodologies of compounds like 3,3-diethyl-2,3-dihydro-1H-indole (Taber & Tirunahari, 2011).

Chemical Functionalization and Biological Activities

Recent Advances on the C2-Functionalization of Indole via Umpolung

Deka, Deb, and Baruah (2020) discuss the C2-functionalization of indoles, particularly focusing on umpolung strategies that enhance the reactivity and potential pharmaceutical applications of indoles, like 3,3-diethyl-2,3-dihydro-1H-indole, by behaving as electrophiles at specific positions (Deka, Deb, & Baruah, 2020).

Chemistry and Biology of Indoles and Indazoles A Mini-Review

Ali et al. (2013) discuss the medicinal applications and importance of indoles and indazoles, noting their diverse biological activities and therapeutic potentials, which could be relevant for understanding the applications of 3,3-diethyl-2,3-dihydro-1H-indole in various medical and biological contexts (Ali, Dar, Pradhan, & Farooqui, 2013).

Application in Drug Synthesis and Pharmacology

Synthesis of Heterocyclic Compounds Based on Isatins

Sadeghian and Bayat (2022) highlight the use of isatins and their derivatives for forming a range of N-heterocycles, demonstrating the significance of heterocyclic molecules like 3,3-diethyl-2,3-dihydro-1H-indole in drug development and pharmacology (Sadeghian & Bayat, 2022).

Therapeutic Prospects and Mechanisms

Medicinal Perspective of Indole Derivatives Recent Developments and Structure-Activity Relationship Studies

Kumar et al. (2020) review the significance of indole derivatives in treating various pharmacological diseases. They discuss the diverse biological activities of indole compounds and their potential as novel drug candidates, which may include the therapeutic possibilities of derivatives like 3,3-diethyl-2,3-dihydro-1H-indole (Kumar, Sharma, Kalra, Singh, Monga, & Kumar, 2020).

A Brief Review of the Biological Potential of Indole Derivatives

Kumar and Ritika (2020) emphasize the clinical and biological applications of indole derivatives, discussing the wide array of biological activities and the potential for new therapeutic developments based on the indole structure, potentially including 3,3-diethyl-2,3-dihydro-1H-indole (Kumar & Ritika, 2020).

Safety And Hazards

While specific safety and hazard information for “3,3-diethyl-2,3-dihydro-1H-indole” is not available in the search results, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

The future directions for “3,3-diethyl-2,3-dihydro-1H-indole” and other indole derivatives involve their potential applications in drug discovery. Indoles are considered a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the development of new synthesis methods and the exploration of their diverse biological activities are areas of ongoing research .

Propriétés

IUPAC Name |

3,3-diethyl-1,2-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-12(4-2)9-13-11-8-6-5-7-10(11)12/h5-8,13H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAJILQTDDOIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC2=CC=CC=C21)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569186 |

Source

|

| Record name | 3,3-Diethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-diethyl-2,3-dihydro-1H-indole | |

CAS RN |

130546-01-9 |

Source

|

| Record name | 3,3-Diethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)